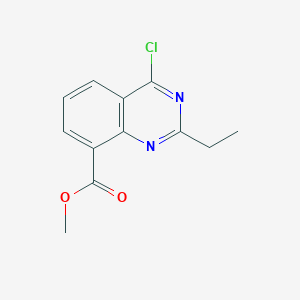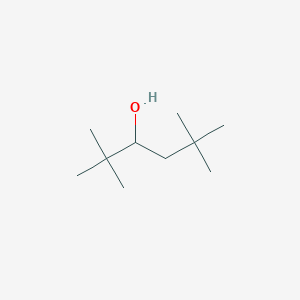
7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group attached to a dihydrobenzothiophene ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves the condensation of benzoyl chloride with 2,3-dihydro-1-benzothiophene-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and the benzothiophene ring play crucial roles in its biological activity. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
7-Phenyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzoyl group
Uniqueness: 7-Benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both the benzoyl group and the benzothiophene ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H12O3S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-benzoyl-2,3-dihydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O3S/c17-14(10-5-2-1-3-6-10)12-8-4-7-11-13(16(18)19)9-20-15(11)12/h1-8,13H,9H2,(H,18,19) |
InChI Key |
QPZFEQVTVIHDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C(=CC=C2)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)



![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)







![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
